molecular formula C19H19ClN6O B2691232 (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-17-3

(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2691232
CAS No.: 1396880-17-3
M. Wt: 382.85
InChI Key: YXYYIPKICDBVQH-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tetrazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Synthesis of the Tetrazole Derivative: The tetrazole ring is synthesized by reacting 4-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The final step involves coupling the 4-benzylpiperazine with the tetrazole derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies involve evaluating its efficacy and safety in preclinical models.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone: Unique due to its specific substitution pattern and potential biological activity.

    (4-Benzylpiperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: Similar structure but with a fluorine atom instead of chlorine, which could alter its biological activity and chemical reactivity.

    (4-Benzylpiperazin-1-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone: Substitution with a methyl group, potentially affecting its pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYYIPKICDBVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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